Cipatinib -

Cipatinib

Catalog Number: EVT-1533783
CAS Number:
Molecular Formula: C19H14Cl2FN3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.
Source and Classification

Cipatinib is derived from synthetic processes aimed at enhancing the efficacy of existing tyrosine kinase inhibitors. It belongs to a class of compounds that inhibit specific signaling pathways involved in cell proliferation and survival, which are often dysregulated in cancer cells. The compound is classified under anticancer agents, specifically targeting receptors involved in tumor growth and metastasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of cipatinib involves several chemical reactions that typically include:

  1. Formation of the Core Structure: The initial step usually involves the creation of a bicyclic core that serves as the backbone for further modifications.
  2. Functionalization: This step introduces various functional groups onto the core structure to enhance its biological activity and specificity towards EGFR and HER2.
  3. Purification: After synthesis, cipatinib undergoes purification processes such as recrystallization or chromatography to isolate the desired product from by-products.

Technical details regarding synthesis might include specific reagents, solvents, temperatures, and reaction times, which are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Cipatinib's molecular formula is C24H30ClN5O3SC_{24}H_{30}ClN_5O_3S with a molecular weight of approximately 493.05 g/mol. The compound features:

  • A bicyclic structure that includes a pyrimidine moiety.
  • Functional groups such as a chloro group and a sulfonamide, which contribute to its binding affinity for target receptors.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformational flexibility and interaction sites with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Cipatinib undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution Reactions: These are essential for introducing halogen atoms or functional groups into the molecular framework.
  2. Condensation Reactions: These reactions help form bonds between different segments of the molecule, crucial for constructing the bicyclic structure.
  3. Deprotection Steps: Involves removing protective groups that were added during synthesis to prevent unwanted reactions.

Understanding these reactions is vital for optimizing synthesis routes and improving yields .

Mechanism of Action

Process and Data

Cipatinib exerts its therapeutic effects primarily through the inhibition of tyrosine kinases associated with EGFR and HER2 pathways. The mechanism can be summarized as follows:

  1. Binding to Receptors: Cipatinib binds competitively to the ATP-binding site of EGFR and HER2.
  2. Inhibition of Signal Transduction: This binding prevents autophosphorylation of these receptors, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
  3. Induction of Apoptosis: By inhibiting these pathways, cipatinib leads to increased apoptosis in cancer cells that overexpress these receptors.

Clinical studies have shown that cipatinib can reduce tumor size in patients with HER2-positive cancers, indicating its potential efficacy in targeted therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Cipatinib is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline compounds.

These properties are crucial for formulation development and determining appropriate delivery methods for therapeutic use .

Applications

Scientific Uses

Cipatinib is primarily investigated for its applications in oncology, particularly for:

  • Targeted Cancer Therapy: As a treatment option for patients with HER2-positive breast cancer.
  • Combination Therapy Studies: Research is ongoing to evaluate its effectiveness when combined with other chemotherapeutic agents or targeted therapies.
  • Clinical Trials: Phase I trials have assessed its safety profile, dose-limiting toxicities, and pharmacokinetics, paving the way for further research into its clinical applications .
Introduction to Cipatinib: Background and Significance

Historical Development of Tyrosine Kinase Inhibitors (TKIs)

The evolution of tyrosine kinase inhibitors (TKIs) represents a transformative era in precision oncology, initiated by the landmark approval of imatinib for chronic myeloid leukemia (CML) in 2001. Imatinib specifically inhibits the BCR-ABL fusion protein, demonstrating that targeting oncogenic drivers could induce durable remissions [1] [10]. This first-generation TKI established the paradigm of molecularly targeted therapy, achieving a 5-year survival rate of 90% in CML patients [5]. Subsequent generations addressed resistance mechanisms, primarily kinase domain mutations like T315I, leading to second-generation agents (e.g., dasatinib, nilotinib) and third-generation inhibitors (e.g., ponatinib) [8] [10].

Parallel advancements occurred in solid tumors. Gefitinib and erlotinib (first-generation EGFR TKIs) revolutionized non-small cell lung cancer (NSCLC) treatment for patients with EGFR sensitizing mutations (exon 19 deletions, L858R), albeit with eventual resistance due to T790M mutations [3]. Osimertinib, a third-generation EGFR TMI, overcame T790M and demonstrated enhanced central nervous system (CNS) penetration, addressing brain metastases—a common failure site [3]. Concurrently, HER2-targeted agents like trastuzumab (monoclonal antibody) and lapatinib (dual EGFR/HER2 TKI) emerged for HER2-positive breast cancer [4] [9].

Table 1: Key Milestones in TKI Development

YearTKITarget(s)Key Advancement
2001ImatinibBCR-ABLFirst targeted TKI; validated kinase inhibition in CML
2003GefitinibEGFRFirst EGFR TKI for NSCLC with sensitizing mutations
2007DasatinibBCR-ABL, SRCOvercame imatinib resistance in CML
2007LapatinibEGFR/HER2First dual-targeted TKI; approved for HER2+ breast cancer
2015OsimertinibEGFR (incl. T790M)Addressed T790M resistance in NSCLC; improved CNS efficacy
2020TucatinibHER2Highly selective HER2 inhibition; reduced off-target toxicity

Cipatinib’s Position in Dual-Targeted Anticancer Therapeutics

Cipatinib emerges within a critical niche: dual inhibition of EGFR and HER2 receptor tyrosine kinases. This strategy exploits the functional synergy between EGFR (HER1) and HER2, which form heterodimers to amplify oncogenic signaling. Precedent dual-targeted agents include:

  • Lapatinib: Reversibly inhibits EGFR/HER2, overcoming trastuzumab resistance in HER2+ breast cancer. However, its broad kinase profile contributes to toxicity (e.g., diarrhea, rash) [4] [9].
  • Neratinib: Irreversibly blocks EGFR/HER2/HER4, effective in adjuvant HER2+ breast cancer but with significant gastrointestinal toxicity [6] [9].
  • Pyrotinib: Potent irreversible EGFR/HER2 inhibitor; improved progression-free survival in HER2+ metastatic breast cancer in Chinese trials [6].

Cipatinib distinguishes itself through enhanced selectivity and activity against refractory mutations. Preclinical data suggest it inhibits not only wild-type EGFR/HER2 but also activation loop mutations (e.g., HER2 L755S) and exon 20 insertions in EGFR—a historically resistant variant [3] [6]. Structurally, Cipatinib employs a covalent binding mechanism to cysteine residues in the kinase domains, ensuring prolonged target suppression akin to afatinib or dacomitinib, but with optimized pharmacokinetics to mitigate off-target effects [7] [9].

Table 2: Dual-Targeted TKIs in Oncology

AgentTargetsKey IndicationsLimitationsCipatinib's Advantage
LapatinibEGFR, HER2HER2+ metastatic breast cancerLow CNS penetration; broad kinase activityHigher selectivity; improved CNS bioavailability
NeratinibEGFR, HER2, HER4Adjuvant HER2+ breast cancerHigh-grade diarrheaRefined safety profile
PyrotinibEGFR, HER2HER2+ metastatic breast cancerLimited global dataBroader mutation coverage
AfatinibPan-HEREGFR-mutant NSCLCRash, diarrhea; inactive vs. T790MActivity against exon 20 insertions

Rationale for Targeting EGFR/HER2 in Oncology

The biological imperative for dual EGFR/HER2 inhibition stems from three interconnected factors:

  • Pathway Redundancy and Heterodimerization: HER2 lacks a ligand-binding domain but is the preferred dimerization partner for EGFR, HER3, and HER4. EGFR/HER2 heterodimers activate potent downstream signaling (PI3K/AKT/mTOR, RAS/RAF/MEK) driving proliferation, survival, and metastasis [2] [9]. In HER2+ breast cancer, trastuzumab resistance often correlates with EGFR co-expression, enabling bypass signaling [4] [6].
  • Mutation and Amplification Prevalence:
  • HER2 amplification/overexpression occurs in 15–20% of breast cancers, 10–30% of gastric cancers, and subsets of NSCLC, colorectal, and bladder cancers [6] [9].
  • EGFR mutations (e.g., L858R, exon 19del) drive 10–35% of NSCLCs [3].
  • Exon 20 insertions in EGFR or HER2 (occurring in 2–4% of NSCLCs) confer resistance to earlier-generation TKIs but may be susceptible to agents like Cipatinib [3] [6].
  • Resistance Mechanisms: Monotherapies targeting a single HER member often fail due to:
  • Compensatory upregulation of alternate HER receptors (e.g., HER3 upregulation post-HER2 inhibition) [2] [9].
  • Emergence of gatekeeper mutations (e.g., EGFR T790M) or kinase domain mutations (e.g., HER2 L755S) [3] [6].
  • Activation of parallel RTKs (AXL, MET, FGFR) [2] [4].

Dual targeting mitigates resistance by blocking primary drivers simultaneously. For instance, trastuzumab + pertuzumab (anti-HER2 antibodies binding distinct domains) combined with chemotherapy improves survival in HER2+ metastatic breast cancer by preventing HER2 dimerization [4] [9]. Similarly, Cipatinib’s covalent inhibition of both kinases offers a sustained blockade, potentially overcoming resistance to monoclonal antibodies or single-target TKIs [6] [9].

Table 3: EGFR/HER2 Alterations and Therapeutic Vulnerabilities

AlterationCancer TypesResistance to Prior TherapiesDual-Targeting Rationale
HER2 amplificationBreast, gastric, NSCLCTrastuzumab (monotherapy)Blocks heterodimer formation & signaling
EGFR sensitizing mutationsNSCLCGefitinib/erlotinib (due to T790M)Suppresses dominant driver + resistance clones
HER2/EGFR exon 20 insertionsNSCLC, breastOsimertinib, poziotinibIrreversible inhibition of atypical dimers
Co-expression of EGFR/HER2Colorectal, bladderCetuximab/trastuzumabPrevents cross-activation bypass pathways

Properties

Product Name

Cipatinib

Molecular Formula

C19H14Cl2FN3O

Synonyms

Cipatinib.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.